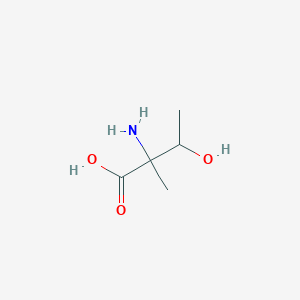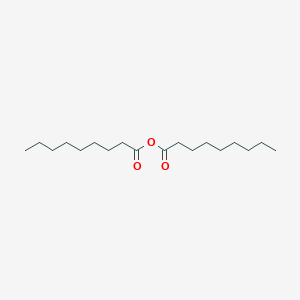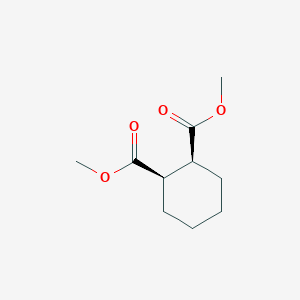![molecular formula C16H15Br B155445 4-Bromo[2.2]paracyclophane CAS No. 1908-61-8](/img/structure/B155445.png)
4-Bromo[2.2]paracyclophane
Vue d'ensemble
Description
4-Bromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a compound characterized by its unique structure consisting of two benzene rings connected by two ethylene bridges. This structure results in interesting electronic and optical properties due to the face-to-face π-conjugation of the benzene rings.
Applications De Recherche Scientifique
4-Bromo[2.2]paracyclophane has a wide range of applications in scientific research:
Mécanisme D'action
4-Bromo[2.2]paracyclophane: (CAS Number: 1908-61-8) is a structurally intriguing compound with applications in biochemistry and materials science
Action Environment
Environmental factors, such as temperature, pH, and solvent polarity, can influence this compound’s stability, efficacy, and reactivity. Understanding these factors is crucial for optimizing its applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo[2.2]paracyclophane can be synthesized from dithia[3.3]paracyclophane through a series of reactions. The synthetic route involves the following steps:
Benzyne Stevens Rearrangement: This step involves the formation of a benzyne intermediate from dithia[3.3]paracyclophane.
Oxidation: The intermediate is then oxidized to form the desired product.
Thermal Elimination Reaction: Finally, a thermal elimination reaction is carried out to obtain this compound.
Industrial Production Methods: While specific industrial production methods for 4-Bromo[2This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo[2.2]paracyclophane undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like S-Phos and bases like potassium phosphate, are used.
Major Products:
Electrophilic Substitution: Substituted paracyclophanes with various functional groups.
Oxidation: Oxidized derivatives like quinones.
Cross-Coupling Reactions: Complex organic molecules with extended conjugation.
Comparaison Avec Des Composés Similaires
4-Bromo[2.2]paracyclophane can be compared with other similar compounds, such as:
- 4-Hydroxy[2.2]paracyclophane
- 4-Nitro[2.2]paracyclophane
- 4-Amino[2.2]paracyclophane
Uniqueness:
- This compound : The presence of the bromine atom enhances its reactivity in electrophilic substitution and cross-coupling reactions.
- 4-Hydroxy[2.2]paracyclophane : The hydroxyl group makes it more suitable for hydrogen bonding and as a precursor for further functionalization.
- 4-Nitro[2.2]paracyclophane : The nitro group introduces electron-withdrawing properties, affecting its reactivity and stability.
- 4-Amino[2.2]paracyclophane : The amino group provides nucleophilic properties, making it useful in various organic transformations .
Propriétés
IUPAC Name |
5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOYWTPJYZNRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453170 | |
| Record name | 4-Bromo[2.2]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-61-8 | |
| Record name | 4-Bromo[2.2]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




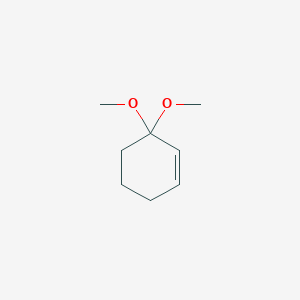

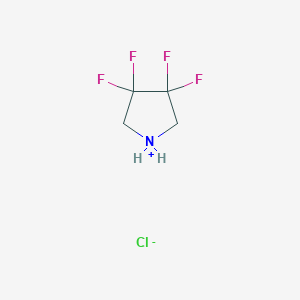
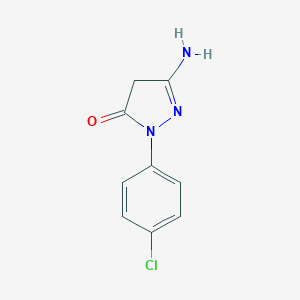
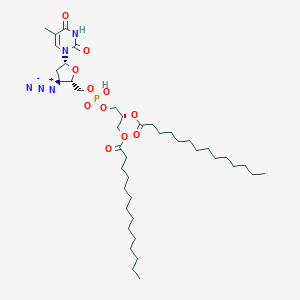
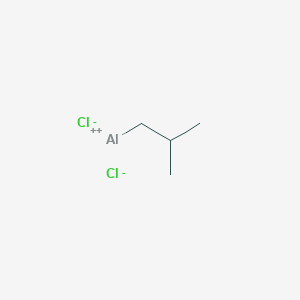
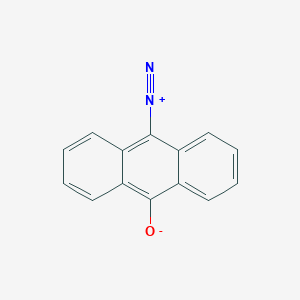
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
